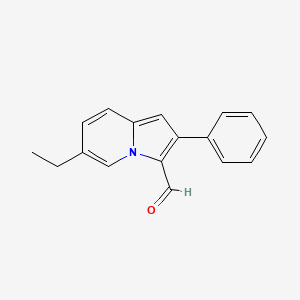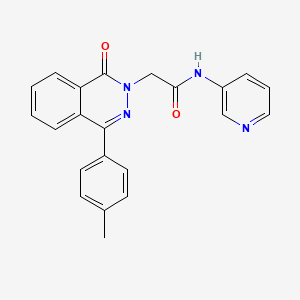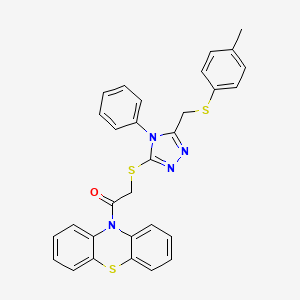![molecular formula C32H36FN3O4S B11089588 Ethyl 4-({3-[2-(1-adamantyl)ethyl]-6-[(4-fluoroanilino)carbonyl]-4-oxo-1,3-thiazinan-2-yliden}amino)benzoate](/img/structure/B11089588.png)
Ethyl 4-({3-[2-(1-adamantyl)ethyl]-6-[(4-fluoroanilino)carbonyl]-4-oxo-1,3-thiazinan-2-yliden}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-({3-[2-(1-adamantyl)ethyl]-6-[(4-fluoroanilino)carbonyl]-4-oxo-1,3-thiazinan-2-yliden}amino)benzoate is a complex organic compound featuring a unique structure that combines adamantyl, fluoroanilino, and thiazinan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({3-[2-(1-adamantyl)ethyl]-6-[(4-fluoroanilino)carbonyl]-4-oxo-1,3-thiazinan-2-yliden}amino)benzoate involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 1-adamantyl ethyl ketone with 4-fluoroaniline to form an intermediate, which is then reacted with thiazinan-2-yliden to yield the final product. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce high-quality this compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({3-[2-(1-adamantyl)ethyl]-6-[(4-fluoroanilino)carbonyl]-4-oxo-1,3-thiazinan-2-yliden}amino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroanilino and thiazinan moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Ethyl 4-({3-[2-(1-adamantyl)ethyl]-6-[(4-fluoroanilino)carbonyl]-4-oxo-1,3-thiazinan-2-yliden}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-({3-[2-(1-adamantyl)ethyl]-6-[(4-fluoroanilino)carbonyl]-4-oxo-1,3-thiazinan-2-yliden}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-({3-[2-(1-adamantyl)ethyl]-6-[(4-fluoroanilino)carbonyl]-4-oxo-1,3-thiazinan-2-yliden}amino)benzoate can be compared with similar compounds, such as:
- Ethyl 4-{[5-(adamantan-1-yl)-2-sulfanylidene-2,3-dihydro-1,3,4-oxadiazol-3-yl]methyl}piperazine-1-carboxylate
- 4-Ethylbenzoic acid, 2-(1-adamantyl)ethyl ester
These compounds share structural similarities but differ in their specific functional groups and properties. The uniqueness of this compound lies in its combination of adamantyl, fluoroanilino, and thiazinan moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C32H36FN3O4S |
|---|---|
Molecular Weight |
577.7 g/mol |
IUPAC Name |
ethyl 4-[[3-[2-(1-adamantyl)ethyl]-6-[(4-fluorophenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C32H36FN3O4S/c1-2-40-30(39)23-3-7-26(8-4-23)35-31-36(12-11-32-17-20-13-21(18-32)15-22(14-20)19-32)28(37)16-27(41-31)29(38)34-25-9-5-24(33)6-10-25/h3-10,20-22,27H,2,11-19H2,1H3,(H,34,38) |
InChI Key |
UTBKKCUNJXDTMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=C(C=C3)F)CCC45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5E)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11089505.png)
![methyl (2E)-3-fluoro-3-[(4-hydroxy-3-methylphenyl)sulfanyl]-2-(trifluoromethyl)prop-2-enoate](/img/structure/B11089506.png)


![3-(4-Fluorophenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid](/img/structure/B11089523.png)


![2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[2-(2-chlorophenoxy)ethyl]acetamide](/img/structure/B11089543.png)


![6-amino-1-{4-[chloro(difluoro)methoxy]phenyl}-3-methyl-4,4-bis(trifluoromethyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B11089569.png)
![methyl 3-methyl-11-(2-methylphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11089583.png)
![1-(3-fluorophenyl)-3-[4-(4-fluorophenyl)-3,6-dihydropyridin-1(2H)-yl]pyrrolidine-2,5-dione](/img/structure/B11089593.png)
![8-(2-Methylbutan-2-yl)-4-(4-phenoxyphenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B11089599.png)
